BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling the Stereochemistry of
Tetraphenylstibonium Bromide: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tetraphenylstibonium bromide

Cat. No.: B093317

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of
tetraphenylstibonium bromide (PhaSbBr), a compound of interest to researchers, scientists,
and professionals in the field of drug development. Leveraging crystallographic data, this
document outlines the precise spatial arrangement of its constituent atoms, offering insights
into its structural characteristics.

Core Molecular Structure: A Distorted Trigonal
Bipyramid

The molecular geometry of tetraphenylstibonium bromide is characterized by a central
antimony (Sb) atom coordinated to four phenyl groups and one bromide ion. X-ray
crystallographic studies have unequivocally established that the geometry around the antimony
atom is best described as a distorted trigonal bipyramid.[1]

In this configuration, three of the phenyl groups occupy the equatorial positions, forming a
triangular plane around the central antimony atom. The fourth phenyl group and the bromide
ion are situated at the apical positions, directly opposite each other along the principal axis of
the molecule. This arrangement leads to a non-uniform distribution of bond lengths and angles,
a key feature of this compound's stereochemistry.
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Quantitative Structural Parameters

The precise bond lengths and angles of tetraphenylstibonium bromide have been
determined through single-crystal X-ray diffraction. These data are crucial for understanding
the steric and electronic environment of the antimony center and are summarized in the table

below.
Parameter Value
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a=16.293(3) A

b =10.616(3) A

c=12.507(2) A

B = 105.60(1)°

Bond Lengths

Apical Sb-Br 2.965(1) A
Apical Sb-C 2.151(9) A
Mean Equatorial Sh-C 2.102(9) A

Table 1: Crystallographic and Bond Length Data for Tetraphenylstibonium Bromide.[1]

The significant elongation of the apical Sb-Br bond is a noteworthy feature, suggesting a more
labile interaction compared to the covalent Sb-C bonds. The distinction between the apical and
equatorial Shb-C bond lengths further underscores the distorted nature of the trigonal
bipyramidal geometry.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the molecular structure of tetraphenylstibonium bromide was achieved
through the well-established technique of single-crystal X-ray diffraction. The general
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experimental workflow for such an analysis is as follows:

o Crystal Growth: High-quality single crystals of tetraphenylstibonium bromide are grown
from a suitable solvent by methods such as slow evaporation or cooling.

» Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to
the beam. The diffracted X-rays are recorded by a detector.

e Structure Solution: The collected diffraction data is processed to determine the unit cell
parameters and space group. The positions of the atoms within the unit cell are then
determined using direct methods or Patterson methods.

o Structure Refinement: The initial atomic model is refined against the experimental data to
improve the accuracy of the atomic positions, bond lengths, and bond angles.

Logical Relationship of Molecular Geometry

The following diagram illustrates the logical hierarchy of the structural determination of
tetraphenylstibonium bromide, from the fundamental atomic composition to the detailed
molecular geometry.
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Figure 1: Logical flow from atomic composition to the refined molecular geometry of
tetraphenylstibonium bromide.

This in-depth guide provides a foundational understanding of the molecular geometry of
tetraphenylstibonium bromide. The presented data and methodologies are essential for
researchers engaged in fields where the precise three-dimensional structure of a molecule
dictates its properties and interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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